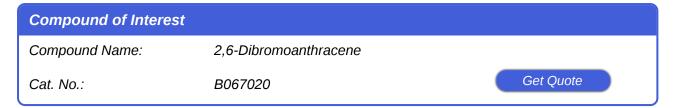




An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dibromoanthracene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dibromoanthracene** (CAS: 186517-01-1), a key intermediate in the fields of organic electronics and materials science.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2,6-Dibromoanthracene**. The substitution of two bromine atoms on the anthracene core significantly influences the chemical shifts of the remaining protons and carbons.[2]

The ¹H NMR spectrum of **2,6-Dibromoanthracene**, recorded in deuterated chloroform (CDCl₃), displays a distinct pattern of signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for **2,6-Dibromoanthracene**.[2]



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.77	Singlet (s)	-	2H	H-9, H-10
8.48	Doublet (d)	9.0	2H	H-4, H-8
7.66	Doublet (d)	4.5	2H	H-3, H-7

Note: Another source reports the following ¹H-NMR data (300 MHz, CDCl₃): 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H).[3] This suggests potential variations based on experimental conditions or slight differences in interpretation.

The proton-decoupled ¹³C NMR spectrum of **2,6-Dibromoanthracene** in CDCl₃ reveals eleven distinct signals, corresponding to the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2,6-Dibromoanthracene**.[2]

Chemical Shift (δ, ppm)		
133.04		
131.96		
131.02		
130.97		
129.46		
129.25		
129.20		
128.81		
123.11		
122.16		
118.22		



The following protocol is representative for acquiring high-quality NMR spectra of **2,6- Dibromoanthracene**.

- Sample Preparation:
 - Accurately weigh 10-20 mg of 2,6-Dibromoanthracene for ¹H NMR (or 50-100 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
 - 13C NMR Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Spectral Width: 0-150 ppm.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

While specific experimental IR data for **2,6-Dibromoanthracene** is not readily available in the cited literature, the expected characteristic absorption bands can be predicted based on its aromatic structure. The IR spectrum is typically divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[4]

Table 3: Expected Characteristic IR Absorption Bands for **2,6-Dibromoanthracene**.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	
3100 - 3000	Aromatic C-H Stretch	C-H (Aromatic)	
1600 - 1585	C=C Stretch (in-ring)	Aromatic Ring	
1500 - 1400	C=C Stretch (in-ring)	Aromatic Ring	
900 - 675	C-H Out-of-Plane Bending	Aromatic Ring	
Below 800	C-Br Stretch	Carbon-Bromine	

Sample Preparation:

- Ensure the sample of 2,6-Dibromoanthracene is solid and dry.
- Place a small amount of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation and Parameters:



- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Polycyclic aromatic hydrocarbons like **2,6-Dibromoanthracene** are known to exhibit characteristic absorption spectra in the UV-Vis region.[2] While specific absorption maxima (λmax) for **2,6-Dibromoanthracene** were not found in the provided search results, the spectrum is expected to be recorded over a wavelength range of approximately 200-500 nm.[2] For comparison, the related compound 2,6-Dibromoanthraquinone shows absorption maxima around 350 nm.[5]

- · Sample Preparation:
 - Prepare a stock solution of 2,6-Dibromoanthracene in a UV-grade solvent such as cyclohexane or dichloromethane.
 - Prepare a dilute solution from the stock solution. The concentration should be adjusted so
 that the maximum absorbance is between 0.1 and 1.0 absorbance units to ensure linearity.
 [2]
- Instrumentation and Parameters:

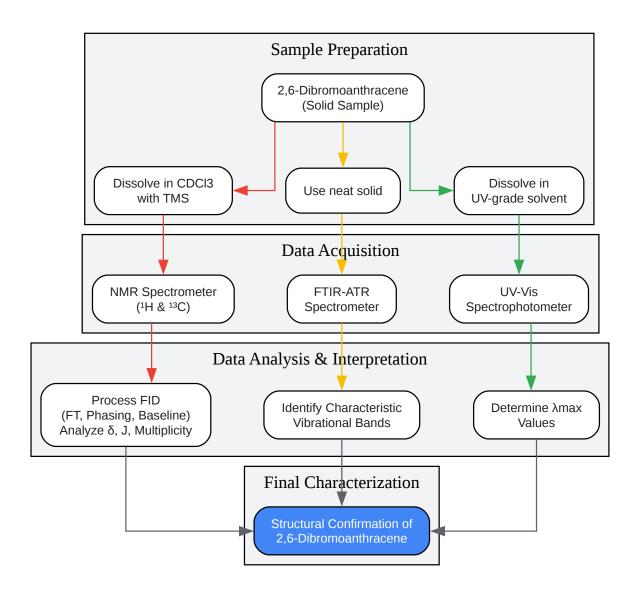


- Spectrometer: A dual-beam UV-Vis spectrophotometer.
- Wavelength Range: 200 500 nm.
- Cuvette: A 1 cm path length quartz cuvette.
- Data Collection and Processing:
 - Record a baseline spectrum using a cuvette filled with the pure solvent.
 - Record the absorption spectrum of the sample solution.
 - The instrument software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2,6-Dibromoanthracene**, from sample preparation to data analysis and structural confirmation.





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Caption: Workflow for the spectroscopic characterization of **2,6-Dibromoanthracene**.

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